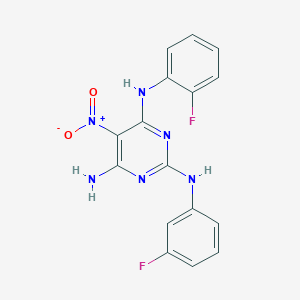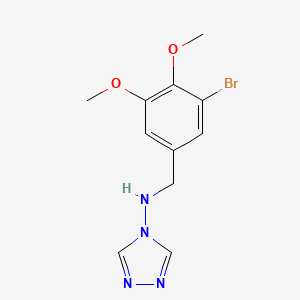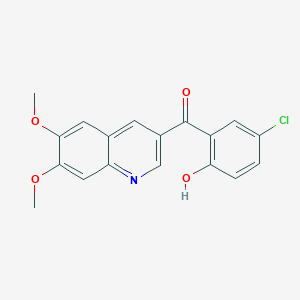
N~4~-(2-fluorophenyl)-N~2~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of fluorine atoms on phenyl rings and a nitro group on a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor in certain biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
3-chloro-N-(2-fluorophenyl)benzamide: Contains a chloro group instead of a nitro group.
2-iodo-N-(4-bromophenyl)benzamide: Features different halogen substitutions.
Uniqueness
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of fluorine atoms and a nitro group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H12F2N6O2 |
|---|---|
Peso molecular |
358.30 g/mol |
Nombre IUPAC |
4-N-(2-fluorophenyl)-2-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-16-22-14(19)13(24(25)26)15(23-16)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23) |
Clave InChI |
GCJOSOCCAJQLJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12484080.png)

![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)
![Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484101.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12484116.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12484122.png)
![N~2~-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484130.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
![4-({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)-2-chlorobenzoic acid](/img/structure/B12484136.png)
![1-[3-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]ethanol](/img/structure/B12484142.png)
